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Compound of Interest

Compound Name: ASR-490

Cat. No.: B14075305

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASR-490 is a novel small molecule inhibitor that demonstrates significant potential in cancer
therapy through the targeted downregulation of Notchl signaling.[1][2] This technical guide
provides a comprehensive overview of the chemical structure, properties, and biological activity
of ASR-490. It details key experimental findings, methodologies, and the underlying signaling
pathways affected by this compound. All quantitative data is presented in structured tables for
clarity, and complex biological processes are visualized using Graphviz diagrams.

Chemical Structure and Properties

ASR-490 is a chemically modified derivative of the naturally occurring compound Withaferin A.
[1][2][3] Its development was aimed at enhancing bioavailability and therapeutic efficacy while
minimizing toxicity.[1][2]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14075305?utm_src=pdf-interest
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33087513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694926/
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33087513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694926/
https://pure.psu.edu/en/publications/asr490-a-small-molecule-overrides-aberrant-expression-of-notch1-i/
https://pubmed.ncbi.nlm.nih.gov/33087513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10694926/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14075305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula C34H41NO7 [4]

Molecular Weight 575.69 g/mol [4]

CAS Number 2690312-67-3 [4][5]

Target Notchl [41[6]
Neuronal Signaling; Stem

Pathway [4]
Cell/Wnt

Solubility: ASR-490 is soluble in various formulations for research purposes. For instance, a
clear solution can be achieved at a concentration of = 2.5 mg/mL (4.34 mM) in a mixture of
10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[5] Another formulation yielding a
clear solution at the same concentration involves 10% DMSO and 90% corn oil.[4]

Storage: For long-term storage, ASR-490 powder should be kept at -20°C for up to 3 years or
at 4°C for up to 2 years. Stock solutions should be stored at -80°C for up to 6 months or -20°C
for up to 1 month to maintain stability.[7]

Biological Activity and Quantitative Data

ASR-490 exhibits potent growth-inhibitory and pro-apoptotic effects in various cancer cell lines,
primarily by targeting the Notchl signaling pathway.[1][5][7]

In Vitro Efficacy

ASR-490 has demonstrated significant anti-proliferative activity in colorectal and breast cancer
cell lines. The half-maximal inhibitory concentrations (ICso) are summarized below.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://file.medchemexpress.com/batch_PDF/HY-144899/ASR-490-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-144899/ASR-490-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-144899/ASR-490-DataSheet-MedChemExpress.pdf
https://www.invivochem.com/asr-490.html
https://file.medchemexpress.com/batch_PDF/HY-144899/ASR-490-DataSheet-MedChemExpress.pdf
https://dcchemicals.com/product_show-asr490.html
https://file.medchemexpress.com/batch_PDF/HY-144899/ASR-490-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://www.invivochem.com/asr-490.html
https://file.medchemexpress.com/batch_PDF/HY-144899/ASR-490-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://www.medchemexpress.com/asr-490.html
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33087513/
https://www.invivochem.com/asr-490.html
https://www.medchemexpress.com/asr-490.html
https://www.benchchem.com/product/b14075305?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14075305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line Time Point ICso0 Source
HCT116 (Colorectal) 24 hours 750 nM [4151[7]
HCT116 (Colorectal) 48 hours 600 nM [41051[7]
SW620 (Colorectal) 24 hours 1.2 uM [41051[7]
SW620 (Colorectal) 48 hours 850 nM [41051[7]
Notch1l/HCT116 (C4) 24 hours 800 nM [2]

Notch1/HCT116 (C5) 24 hours 1.1 uM [2]

In Vivo Efficacy

Preclinical studies in xenograft mouse models have confirmed the anti-tumor activity of ASR-
490.

. Dosing
Animal Model Cancer Type . Outcome Source
Regimen
BALB/c athymic
nude mice
. 5 mg/kg;
(nu/nu) with ) . o
Colorectal intraperitoneally; Inhibited tumor
pCMV/HCT116 _ [51[7]
q Cancer thrice a week for ~ growth
an
4 weeks
Notchl/HCT116
xenografts
Xenograft
models with Significantly
25 mg/kg; oral S
ALDH- and Breast Cancer o ) inhibited tumor [8]
administration
ALDH* breast growth
cancer cells

Mechanism of Action: Notchl Signaling Inhibition

ASR-490 specifically binds to the negative regulatory region (NRR) of the Notch1 receptor.[2]
[9] This interaction prevents the proteolytic cleavages required for the activation of Notchl,
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thereby inhibiting its downstream signaling cascade.[2] This leads to the downregulation of
mesenchymal markers like N-cadherin and B-catenin, and an increase in the epithelial marker
E-cadherin, effectively reversing the epithelial-to-mesenchymal transition (EMT) governed by
Notchl1.[1][2]

Click to download full resolution via product page

ASR-490 inhibits the Notch1 signaling pathway.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the
activity of ASR-490.

Cell Viability Assay

¢ Objective: To determine the cytotoxic effect of ASR-490 on cancer cells.

e Method: HCT116 and SW620 cells were treated with varying concentrations of ASR-490 (O-
1.6 puM) for 24 and 48 hours. Cell viability was assessed using the MTT assay.[4][10]

o Data Analysis: The ICso values were calculated from the dose-response curves.
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Workflow for the MTT-based cell viability assay.

Apoptosis Analysis

e Objective: To determine if ASR-490 induces apoptotic cell death.

e Method: HCT116 and SW620 cells were treated with the ICso concentration of ASR-490 for
24 hours. Cell lysates were then analyzed by Western blotting for the expression of pro-

apoptotic markers such as Bax and cleaved PARP.[4][5][7]
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» Data Analysis: Increased levels of Bax and cleaved PARP indicate the induction of
apoptosis.

Western Blot Analysis

» Objective: To analyze the expression of specific proteins involved in the Notchl signaling
pathway.

o Method: Total RNA was isolated from vehicle- or ASR490-treated cells using TRIzol.[8]
Protein lysates were prepared, separated by SDS-PAGE, transferred to a membrane, and
probed with specific primary antibodies against proteins of interest (e.g., Notch1-NICD,
HES1).[8]

o Data Analysis: The intensity of the protein bands was quantified to determine changes in
protein expression levels.

In Vivo Xenograft Studies

» Objective: To evaluate the anti-tumor efficacy of ASR-490 in a living organism.

e Method: Six- to eight-week-old BALB/c athymic nude mice were subcutaneously injected
with HCT116 cells (p)CMV/HCT116 or Notch1l/HCT116).[7] Once tumors were established,
mice were treated with ASR-490 (5 mg/kg, i.p., thrice weekly for 4 weeks) or a vehicle
control.[5][7] Tumor volume and weight were monitored throughout the study.

» Data Analysis: Tumor growth curves and final tumor weights were compared between the
treated and control groups to assess efficacy.

Therapeutic Potential and Future Directions

ASR-490 has emerged as a promising therapeutic agent for cancers driven by aberrant Notchl
signaling, such as colorectal and breast cancer.[1][2][8] Its ability to overcome Notchl
overexpression and inhibit tumor growth in preclinical models highlights its potential for clinical
development.[1][7] Furthermore, studies have shown that ASR-490 can restore
chemosensitivity in triple-negative breast cancer, suggesting its potential use in combination
therapies.[11] Future research will likely focus on detailed pharmacokinetic and
pharmacodynamic studies, as well as toxicology assessments, to pave the way for clinical
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trials. The specificity of ASR-490 for Notch1 over other Notch isoforms is a key advantage that
may translate to a favorable safety profile.[1][2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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